molecular formula C21H17FN4O2 B3717464 (4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione

(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione

Cat. No.: B3717464
M. Wt: 376.4 g/mol
InChI Key: ASRKCKSKWULJEY-XNTDXEJSSA-N
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Description

(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione is a complex organic compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core, substituted with a 3,4-dimethylphenyl group and a 4-fluorophenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione typically involves a multi-step process. The initial step often includes the formation of the pyrazolidine-3,5-dione core through a cyclization reaction. This is followed by the introduction of the 3,4-dimethylphenyl and 4-fluorophenyl groups via substitution reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and fluorinated aromatic compounds. The reaction conditions usually involve the use of organic solvents such as ethanol or toluene, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or platinum-based catalysts, can enhance the reaction rates and selectivity. The reaction parameters, including temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione
  • (4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom, for example, can enhance the compound’s stability and bioactivity compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(E)-[3-(4-fluorophenyl)pyrazol-4-ylidene]methyl]-3-hydroxy-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-12-3-8-17(9-13(12)2)26-21(28)18(20(27)25-26)10-15-11-23-24-19(15)14-4-6-16(22)7-5-14/h3-11,28H,1-2H3,(H,25,27)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRKCKSKWULJEY-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=O)N2)C=C3C=NN=C3C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=O)N2)/C=C/3\C=NN=C3C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 2
(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 3
(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 4
(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 5
(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione
Reactant of Route 6
(4E)-1-(3,4-dimethylphenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione

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